2-ethoxy-4-formylphenyl 1-naphthoate

Description

Contextualization within the Field of Substituted Aromatic Esters

Substituted aromatic esters are a cornerstone of organic chemistry, valued for their relative stability and diverse reactivity. mdpi.comnih.gov The ester functional group can be synthetically manipulated through hydrolysis, reduction, and transesterification, while the aromatic rings can undergo electrophilic and nucleophilic substitution reactions. The specific substituents on the aromatic rings, in this case, an ethoxy and a formyl group on the phenyl ring and the naphthyl group from the ester, significantly influence the electronic properties and reactivity of the entire molecule. The interplay of these groups governs the compound's potential as a building block in the synthesis of more complex molecules.

The synthesis of aromatic esters can be achieved through various methods, including the reaction of phenols with acyl halides or anhydrides, or through Fischer esterification of a carboxylic acid and a phenol (B47542). A plausible synthetic route to 2-ethoxy-4-formylphenyl 1-naphthoate (B1232437) would involve the esterification of 2-ethoxy-4-formylphenol with 1-naphthoyl chloride. The precursor, 2-ethoxy-4-formylphenol, can be synthesized from 2-ethoxyphenol (B1204887) through a formylation reaction, such as the Reimer-Tiemann or Vilsmeier-Haack reaction. The other key precursor, 1-naphthoic acid, can be prepared via the Grignard reaction of 1-bromonaphthalene (B1665260) with carbon dioxide.

Structural Features and Chemical Significance within Organic Synthesis

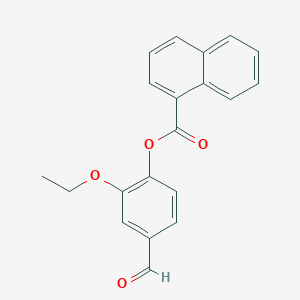

The chemical structure of 2-ethoxy-4-formylphenyl 1-naphthoate is characterized by a 1-naphthoate group ester-linked to a 2-ethoxy-4-formylphenyl moiety. The ethoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The formyl (aldehyde) group is an electron-withdrawing group and a versatile functional handle for a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions.

The naphthyl group, with its extended π-system, contributes to the molecule's rigidity and potential for π-π stacking interactions in the solid state, which can influence its material properties. acs.org The ester linkage itself is a key functional group that can be cleaved under acidic or basic conditions to yield 1-naphthoic acid and 2-ethoxy-4-formylphenol, providing a route for the controlled release of these constituent parts if desired in a particular application.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H16O4 |

| Average Mass | 320.344 g/mol |

| Key Functional Groups | Ester, Ether (Ethoxy), Aldehyde (Formyl), Aromatic Rings (Phenyl and Naphthyl) |

| Potential Synthetic Transformations | Hydrolysis of ester, Oxidation/Reduction of aldehyde, Electrophilic substitution on aromatic rings, Carbon-carbon bond formation at the aldehyde |

Predicted Spectroscopic Data:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the naphthyl and the substituted phenyl rings. The aldehyde proton should appear as a singlet at a downfield chemical shift (around 10 ppm). The ethoxy group would be represented by a characteristic triplet and quartet.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester and the aldehyde, typically in the range of 160-190 ppm. The aromatic carbons would appear in the 110-160 ppm region, with the carbon of the ethoxy group resonating further upfield.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ester and the aldehyde functional groups, likely appearing around 1720 cm⁻¹ and 1700 cm⁻¹, respectively. C-O stretching bands for the ester and ether linkages, as well as aromatic C-H and C=C stretching vibrations, would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the naphthoyl cation and the ethoxy-formylphenoxide radical.

Overview of Current Research Landscape and Academic Interest

While direct research specifically focused on this compound is limited in publicly accessible literature, the broader classes of molecules to which it belongs are of significant academic and industrial interest. Substituted benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The aldehyde functionality allows for the construction of complex molecular architectures.

Naphthoate esters and other naphthalene (B1677914) derivatives are investigated for their potential applications in areas such as liquid crystals, fluorescent probes, and as components of organic electronic materials. The rigid and planar structure of the naphthalene core is advantageous for creating ordered molecular assemblies. mdpi.com

The academic interest in a molecule like this compound would likely stem from its potential as a multifunctional building block. The presence of orthogonal reactive sites – the aldehyde and the ester – allows for sequential and selective chemical modifications. This makes it a candidate for the synthesis of novel polymers, macrocycles, or complex natural product analogues. Further research into this and similar compounds could uncover new synthetic methodologies and materials with unique properties.

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-2-23-19-12-14(13-21)10-11-18(19)24-20(22)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOBYTMWSRWZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 4 Formylphenyl 1 Naphthoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 2-ethoxy-4-formylphenyl 1-naphthoate (B1232437) identifies the ester linkage as the most logical point for disconnection. This bond can be readily formed through an esterification reaction between a phenolic precursor and an activated carboxylic acid derivative. This primary disconnection simplifies the target molecule into two key synthons: the nucleophilic 2-ethoxy-4-formylphenol and an electrophilic 1-naphthoyl species. The corresponding synthetic equivalents for these synthons are 2-ethoxy-4-formylphenol and 1-naphthoyl chloride, respectively.

Further disconnection of the 2-ethoxy-4-formylphenol intermediate reveals two potential pathways for its synthesis, hinging on the sequence of introducing the ethoxy and formyl groups onto a di-substituted benzene (B151609) precursor. These pathways originate from either 2-ethoxyphenol (B1204887), which would then undergo formylation, or 4-hydroxybenzaldehyde, which would be subjected to ethoxylation. The choice between these routes is critical and is governed by the directing effects of the substituents already present on the aromatic ring during the electrophilic substitution steps.

Synthesis of the 2-ethoxy-4-formylphenol Moiety

The introduction of a formyl group onto an aromatic ring, or formylation, is a fundamental transformation in organic synthesis. For electron-rich aromatic compounds such as phenols and their ethers, several named reactions are particularly effective. These reactions typically involve an electrophilic aromatic substitution mechanism.

A variety of methods have been developed for the formylation of activated aromatic rings. The choice of method often depends on the specific substrate and the desired regioselectivity.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds, including phenols and aromatic ethers. mdma.chorgsyn.org The reaction is generally mild and efficient. byjus.com

Gattermann-Koch Synthesis: This method introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure, with a catalyst system of aluminum chloride and copper(I) chloride. libretexts.orgprepchem.com However, this reaction is not applicable to phenol (B47542) and phenol ether substrates. libretexts.org

Duff Reaction: The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid or acetic acid. chemicalbook.comwikipedia.org It is particularly known for the ortho-formylation of phenols. chemicalbook.comwikipedia.org The reaction requires strongly electron-donating substituents on the aromatic ring. wikipedia.org

Rieche Formylation: In the Rieche formylation, dichloromethyl methyl ether acts as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄). chemicalbook.comgoogle.com This method is effective for electron-rich aromatic compounds, including phenols. chemicalbook.comgoogle.com

Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols by reacting them with chloroform (B151607) in a basic solution. byjus.comwikipedia.org The reactive species is dichlorocarbene (B158193). wikipedia.org

The following table summarizes these key formylation reactions:

| Reaction | Formylating Agent | Catalyst/Conditions | Typical Substrates | Regioselectivity |

| Vilsmeier-Haack | DMF/POCl₃ | - | Electron-rich arenes, phenols | Para to activating group |

| Gattermann-Koch | CO/HCl | AlCl₃/CuCl | Aromatic hydrocarbons | Para to activating group |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic (e.g., glycerol, boric acid) | Phenols | Primarily ortho to hydroxyl |

| Rieche Formylation | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄) | Electron-rich arenes, phenols | Ortho/Para to activating group |

| Reimer-Tiemann | Chloroform (CHCl₃) | Strong base (e.g., NaOH) | Phenols | Primarily ortho to hydroxyl |

The mechanisms of these formylation reactions all involve the generation of an electrophilic species that is then attacked by the electron-rich aromatic ring.

In the Vilsmeier-Haack reaction , the electrophile is the Vilsmeier reagent, a chloroiminium ion, formed from the reaction of DMF and POCl₃. mdma.ch The aromatic ring attacks this electrophile, and subsequent hydrolysis of the resulting iminium salt yields the aldehyde. mdma.ch

The Gattermann-Koch reaction proceeds through the formation of a formyl cation ([HCO]⁺) or a closely related species, which then acts as the electrophile in an electrophilic aromatic substitution. libretexts.orgprepchem.com

The Duff reaction mechanism involves the protonation and ring-opening of hexamine to form an iminium ion. wikipedia.org This electrophile then attacks the phenol ring, leading to an intermediate that, after a series of steps including hydrolysis, yields the aldehyde. wikipedia.org

In the Rieche formylation , the Lewis acid activates the dichloromethyl methyl ether to generate a dichloromethyl cation or a related electrophilic species, which is then attacked by the aromatic substrate.

The Reimer-Tiemann reaction is distinct in that the electrophile is dichlorocarbene (:CCl₂), generated from chloroform and a strong base. wikipedia.org The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl group leads to the formyl group. wikipedia.org

The introduction of an ethoxy group onto a phenolic hydroxyl group is typically achieved through alkoxylation methods.

The most common and widely used method for the synthesis of aryl ethers from phenols is the Williamson ether synthesis . chemistrytalk.orgchemguide.co.uk This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an ethyl halide (e.g., ethyl iodide, ethyl bromide) or another ethylating agent like diethyl sulfate (B86663) in an Sₙ2 reaction. chemistrytalk.orgchemguide.co.ukchemguide.co.uk

The general reaction is as follows:

Ar-OH + Base → Ar-O⁻ Ar-O⁻ + CH₃CH₂-X → Ar-O-CH₂CH₃ + X⁻ (where X = I, Br, Cl, or another good leaving group)

Common bases used include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of solvent depends on the base used; polar aprotic solvents like DMF or acetonitrile (B52724) are often employed. rsc.org

Ethoxylation Strategies for Aromatic Precursors

Electrochemical Ethoxylation Protocols and Selectivity

Electrochemical methods offer a unique approach to the alkoxylation of phenolic compounds. Anodic oxidation of phenols can lead to the formation of alkoxy-substituted derivatives, a process that can be tailored for selectivity. researchgate.netrsc.org The electrochemical synthesis of alkoxy-substituted phenols from hydroquinone (B1673460) and its derivatives has been demonstrated to provide excellent yields and current efficiencies, often outperforming conventional chemical methods. electrochem.org

The mechanism of anodic alkoxylation typically involves the oxidation of the phenol at the anode to generate a phenoxonium ion. This highly reactive intermediate is then susceptible to nucleophilic attack by an alcohol, in this case, ethanol (B145695), to form the corresponding ether. The selectivity of this process, particularly the position of ethoxylation, is influenced by several factors including the electrode material, solvent, supporting electrolyte, current density, and the substitution pattern on the phenolic ring. rsc.orgresearchgate.net

For a substrate like 4-formylphenol, the directing effect of the existing functional groups plays a crucial role in determining the regioselectivity of the ethoxylation. The electrochemical approach can be performed in an undivided cell with a constant current, using the alcohol as both the solvent and the reagent. electrochem.org While direct electrochemical ethoxylation of 4-formylphenol is not extensively detailed in readily available literature, the principles of anodic phenoxonium ion formation and subsequent nucleophilic capture provide a viable synthetic route.

Table 1: Key Parameters in Electrochemical Alkoxylation of Phenols

| Parameter | Influence on the Reaction |

| Electrode Material | Affects overpotential and surface interactions, influencing reaction rate and selectivity. Lead dioxide, platinum, and carbon are commonly used. rsc.org |

| Solvent/Supporting Electrolyte | The alcohol (ethanol) serves as the reactant and often the solvent. The electrolyte (e.g., sulfuric acid, methanesulfonic acid) provides conductivity and can act as a catalyst. researchgate.net |

| Current Density | Controls the rate of the electrochemical reaction. Optimization is necessary to maximize product formation and minimize side reactions. |

| Substrate Structure | The electronic and steric effects of substituents on the phenol ring direct the position of alkoxylation. |

Orthogonal Functionalization for Phenol Derivatization

The synthesis of a polysubstituted phenol like 2-ethoxy-4-formylphenol necessitates a strategy that allows for the sequential and selective introduction of different functional groups. Orthogonal functionalization is a key concept in this regard, enabling the modification of one functional group without affecting others. wikipedia.org This is typically achieved through the use of protecting groups with different deprotection conditions.

In the context of synthesizing the phenolic precursor to this compound, one might start with a dihydroxybenzaldehyde. One hydroxyl group could be selectively protected, for instance, as a silyl (B83357) ether, which is stable under the conditions required for the ethoxylation of the other hydroxyl group. Following ethoxylation, the silyl ether could be selectively deprotected under acidic or fluoride-mediated conditions to reveal the free hydroxyl group, which is then available for esterification.

The choice of protecting groups is critical and depends on the reaction conditions of the subsequent steps. For example, a benzyl (B1604629) ether could protect a hydroxyl group during a reaction that is sensitive to acid but would be removed under hydrogenolysis conditions. This orthogonal approach ensures that the desired substitution pattern is achieved with high precision. wikipedia.org

Synthesis of the 1-Naphthoic Acid Moiety

Established Synthetic Routes to Naphthoic Acids

Several reliable methods exist for the synthesis of 1-naphthoic acid. A classical and widely used approach is the carboxylation of a Grignard reagent. wikipedia.org This involves the reaction of 1-bromonaphthalene (B1665260) with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide (often in the form of dry ice) followed by an acidic workup to yield 1-naphthoic acid.

Another method involves the direct carboxylation of naphthalene (B1677914) with carbon dioxide using a Lewis acid catalyst. This approach is advantageous as it utilizes readily available starting materials and offers high atom economy. google.com Additionally, the oxidation of 1-methylnaphthalene (B46632) or 1-acetonaphthone can also produce 1-naphthoic acid, although this may require harsh oxidizing agents. chemicalbook.com More modern methods include the cyclization of α-arylidene β-benzoyl propionic acids in the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid. asianpubs.org

Table 2: Comparison of Synthetic Routes to 1-Naphthoic Acid

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Grignard Carboxylation | 1-Bromonaphthalene | Mg, CO₂, H₃O⁺ | High yield, well-established | Requires anhydrous conditions, sensitive to functional groups |

| Direct Carboxylation | Naphthalene | CO₂, Lewis Acid | High atom economy, readily available starting materials | May require high pressure and temperature |

| Oxidation | 1-Acetonaphthone | I₂, DMSO, TBHP | Can be performed in a laboratory setting | May require harsh oxidants, potential for side reactions |

| Cyclization | α-Arylidene β-benzoyl propionic acid | conc. H₂SO₄ or PPA | Can be a one-step cyclization | Requires specific precursor synthesis |

Esterification Reactions for the Construction of this compound

The final step in the synthesis is the formation of the ester linkage between the 2-ethoxy-4-formylphenol and 1-naphthoic acid. Due to the reduced nucleophilicity of the phenolic hydroxyl group compared to that of alcohols, direct esterification can be challenging.

Direct Condensation Esterification under Acidic Catalysis

Direct esterification of phenols with carboxylic acids is generally a slow and reversible reaction. libretexts.orgquora.com However, it can be driven to completion by using a suitable catalyst and removing the water formed during the reaction. Strong acid catalysts such as sulfuric acid can be employed, although they may not be suitable for sensitive substrates. google.com Heteropolyacids have been shown to be effective and environmentally friendly catalysts for the direct esterification of phenols, providing high yields under refluxing toluene. researchgate.net The reaction conditions, including temperature, reaction time, and catalyst loading, need to be carefully optimized to achieve good conversion.

Activated Carboxylic Acid Derivatives (e.g., Acyl Chlorides, Acid Anhydrides) in Ester Synthesis

A more common and generally more efficient method for the esterification of phenols involves the use of activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.ukwordpress.com The reaction of 1-naphthoyl chloride (the acyl chloride of 1-naphthoic acid) with 2-ethoxy-4-formylphenol would readily form the desired ester. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The reaction with acyl chlorides is generally faster and not reversible, leading to higher yields compared to direct esterification. wordpress.com In some cases, to increase the rate of reaction with less reactive acyl chlorides, the phenol can first be converted to the more nucleophilic phenoxide by treatment with a base like sodium hydroxide. libretexts.org Phase-transfer catalysis can also be employed to facilitate the reaction between the phenoxide in an aqueous phase and the acyl chloride in an organic phase, often leading to rapid and high-yielding ester formation. researchgate.net

Table 3: Comparison of Esterification Methods for Phenols

| Method | Reactants | Conditions | Advantages | Disadvantages |

| Direct Acid-Catalyzed Esterification | Phenol, Carboxylic Acid | Acid catalyst (e.g., H₂SO₄, heteropolyacid), heat, water removal | Atom economical | Reversible, often slow, may require harsh conditions |

| Acyl Chloride Method | Phenol, Acyl Chloride | Base (e.g., pyridine, NaOH) | High reactivity, irreversible, high yields | Acyl chloride may be moisture sensitive, produces HCl byproduct |

| Acid Anhydride Method | Phenol, Acid Anhydride | Heat, optional base | Less reactive than acyl chlorides (safer), good yields | Slower than acyl chlorides, produces a carboxylic acid byproduct |

Catalytic Esterification Methodologies

The synthesis of this compound, an aryl ester, can be achieved through various catalytic esterification methodologies. These methods offer advantages over non-catalytic routes by enhancing reaction rates, improving yields, and often allowing for milder reaction conditions. The primary approaches involve the reaction of 2-ethoxy-4-formylphenol (ethylvanillin) with a derivative of 1-naphthoic acid, such as the acid itself, its acid chloride, or another ester, in the presence of a suitable catalyst.

Several classes of catalysts have proven effective for the synthesis of aryl esters and are applicable to the preparation of the target compound. These include basic catalysts, acid catalysts, and phase-transfer catalysts.

Base-Catalyzed Esterification:

Inorganic and organic bases are commonly employed to facilitate the esterification of phenols. Catalysts such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are effective in promoting these reactions. For instance, K₂CO₃ has been successfully used in the transesterification of various aryl esters with phenols. nih.gov This methodology could be adapted for the synthesis of this compound by reacting an appropriate 1-naphthoate ester with 2-ethoxy-4-formylphenol. The reaction typically proceeds under mild to moderate temperatures. nih.gov

Another approach involves the use of alkenyl carboxylates as acylating agents in the presence of sodium carbonate. organic-chemistry.org This method is driven by the formation of a volatile byproduct, acetaldehyde, which shifts the reaction equilibrium towards the product. organic-chemistry.org 4-Dimethylaminopyridine (DMAP) is another potent organic base known to catalyze acylation reactions, particularly when using acid anhydrides or acid chlorides as the acylating agent. researchgate.net

Acid-Catalyzed Esterification:

Direct esterification of phenols with carboxylic acids can be challenging but is achievable with specific acid catalysts. A notable example is the use of a borate-sulfuric acid complex. google.com This catalyst system enables the direct reaction between a phenolic compound, such as 2-ethoxy-4-formylphenol, and a carboxylic acid like 1-naphthoic acid. google.com The reaction can be carried out at temperatures ranging from 75°C to 285°C. google.com

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a valuable technique for reactions involving reactants in different phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.org In the context of synthesizing this compound, PTC could be employed in the reaction between the sodium or potassium salt of 2-ethoxy-4-formylphenol and 1-naphthoyl chloride. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the acid chloride occurs. crdeepjournal.orgresearchgate.net This method can lead to higher yields and reduced reaction times. researchgate.net

The following table summarizes the key aspects of these catalytic methodologies applicable to the synthesis of this compound.

| Catalyst | Reactants | Typical Solvents | Temperature Range (°C) | Key Advantages |

| Potassium Carbonate (K₂CO₃) | 2-ethoxy-4-formylphenol and a 1-naphthoate ester | 1,4-Dioxane | 60 - 120 | Readily available and inexpensive catalyst. nih.gov |

| Sodium Carbonate (Na₂CO₃) | 2-ethoxy-4-formylphenol and an alkenyl 1-naphthoate | Acetonitrile | ~120 | Irreversible reaction due to volatile byproduct formation. organic-chemistry.org |

| Borate-Sulfuric Acid Complex | 2-ethoxy-4-formylphenol and 1-naphthoic acid | Aromatic hydrocarbons or excess ester product | 75 - 285 | Enables direct esterification of phenols with carboxylic acids. google.com |

| Phase-Transfer Catalysts | Salt of 2-ethoxy-4-formylphenol and 1-naphthoyl chloride | Biphasic systems (e.g., Dichloromethane (B109758)/Water) | Room Temperature to Reflux | Enhanced reaction rates for multiphasic systems. crdeepjournal.orgresearchgate.net |

| 4-Dimethylaminopyridine (DMAP) | 2-ethoxy-4-formylphenol and 1-naphthoyl chloride or anhydride | Aprotic solvents (e.g., Dichloromethane, THF) | 0 - Room Temperature | Highly efficient for acylations with acid chlorides/anhydrides. researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-ethoxy-4-formylphenyl 1-naphthoate (B1232437), a combination of one-dimensional and two-dimensional NMR experiments is utilized to assign all proton and carbon signals unequivocally.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. The spectrum of 2-ethoxy-4-formylphenyl 1-naphthoate is expected to show distinct signals corresponding to the protons of the naphthoate, the substituted phenyl ring, and the ethoxy group.

The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between 9.0 and 10.0 ppm. oregonstate.edu The aromatic protons on the naphthyl and phenyl rings resonate in the range of 7.0-9.0 ppm. oregonstate.edu The specific chemical shifts and splitting patterns (coupling) depend on their position relative to the electron-withdrawing ester, aldehyde, and electron-donating ethoxy groups. Protons adjacent to the ester carbonyl on the naphthyl group are expected to be the most downfield among the aromatic signals.

The ethoxy group protons present a characteristic ethyl pattern: a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are adjacent to an oxygen atom, causing them to be deshielded and appear as a quartet around 3.5-5.5 ppm. oregonstate.edu These methylene protons are coupled to the three methyl protons, hence the quartet multiplicity. The terminal methyl protons (-OCH₂CH₃) are more shielded and appear as a triplet further upfield, typically between 1.0 and 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Formyl Proton (-CHO) | 9.0 - 10.0 | Singlet (s) | N/A |

| Naphthyl Protons | 7.5 - 8.5 | Multiplets (m) | ~7-8 |

| Phenyl Protons | 7.0 - 8.0 | Multiplets (m) | ~7-8 |

| Methylene Protons (-OCH₂CH₃) | 3.5 - 4.5 | Quartet (q) | ~7 |

| Methyl Protons (-OCH₂CH₃) | 1.0 - 2.0 | Triplet (t) | ~7 |

Carbon-13 NMR complements the proton NMR data by providing a spectrum of the carbon backbone. Due to the wide chemical shift range, individual carbon signals are typically well-resolved.

The carbonyl carbons are the most deshielded. The aldehyde carbonyl carbon is expected in the 190-200 ppm region, while the ester carbonyl carbon appears between 160-180 ppm. oregonstate.edu Aromatic and alkene carbons generally resonate from 100-170 ppm. oregonstate.edu The carbon atom of the phenyl ring bonded to the ester oxygen (C-O) will be downfield compared to other aromatic carbons. The carbons of the ethoxy group are found in the upfield region; the methylene carbon (-OCH₂) appears around 60-80 ppm, and the methyl carbon (-CH₃) is found at approximately 10-30 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Formyl Carbonyl (-CHO) | 190 - 200 |

| Ester Carbonyl (-COO-) | 160 - 180 |

| Aromatic Carbons (Naphthyl & Phenyl) | 110 - 160 |

| Methylene Carbon (-OCH₂CH₃) | 60 - 80 |

| Methyl Carbon (-OCH₂CH₃) | 10 - 30 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would confirm the coupling between the methylene quartet and the methyl triplet of the ethoxy group. It would also reveal correlations between adjacent protons on the naphthyl and phenyl rings, aiding in their specific assignment. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This technique is invaluable for definitively assigning the carbon signals for all protonated carbons, such as those in the ethoxy group and the CH groups of the aromatic rings. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. emerypharma.com For instance, HMBC would show a correlation from the aldehyde proton to the formyl carbonyl carbon and adjacent aromatic carbons. It would also show correlations between protons on the phenyl ring and the ester carbonyl carbon, confirming the connectivity of the two main parts of the molecule.

The choice of solvent can influence NMR spectra, as different solvents can interact with the solute molecule, altering the local electronic environment and thus the chemical shifts of nuclei. thieme-connect.de Solvent molecules can cause shielding or deshielding effects through magnetic anisotropy or specific interactions like hydrogen bonding. thieme-connect.de For this compound, polar or aromatic solvents may interact with the polar ester and aldehyde groups. Comparing spectra recorded in a non-polar solvent (like CDCl₃) versus a polar, hydrogen-bond-accepting solvent (like DMSO-d₆) can reveal shifts in the proton and carbon signals, particularly for nuclei near these functional groups. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Ester Carbonyl (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1720-1740 cm⁻¹. libretexts.org Conjugation with the naphthyl ring may shift this absorption to a slightly lower frequency.

Formyl Aldehyde (-CHO): The aldehyde group gives rise to two distinct absorptions. The C=O stretching vibration appears as a strong band, typically around 1700-1725 cm⁻¹. libretexts.org Additionally, a characteristic pair of weak to medium bands for the aldehyde C-H stretch is expected around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org The presence of both the C=O and the C-H stretches is a strong indicator of an aldehyde.

Alkoxy Group (C-O): The molecule contains two types of C-O single bonds: the ester C-O and the ether (ethoxy) C-O. These C-O stretching vibrations typically appear as strong bands in the fingerprint region, between 1000-1300 cm⁻¹. libretexts.org The aryl-O stretch of the ester and ether is usually found around 1200-1250 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde | C=O Stretch | 1700 - 1725 | Strong |

| Aldehyde | C-H Stretch | ~2720 and ~2820 | Weak-Medium |

| Ester/Ether | C-O Stretch | 1000 - 1300 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Analysis of Conjugation and Chromophores in the Molecular Framework

No specific experimental UV-Vis absorption data for this compound was found. A theoretical analysis would suggest that the molecule possesses significant conjugation and multiple chromophores. The naphthoate group contains the extended aromatic system of naphthalene (B1677914), and the substituted phenyl ring contains an ethoxy group, a formyl group, and an ester linkage. These groups are expected to give rise to characteristic electronic transitions (π → π* and n → π*) in the UV-Vis spectrum. However, without experimental data, the absorption maxima (λmax) and molar absorptivity cannot be reported.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the monoisotopic mass of this compound is calculated to be 320.1049 g/mol , specific experimental High-Resolution Mass Spectrometry (HRMS) data to confirm this exact mass is not available in the searched literature. Such data would provide unambiguous confirmation of the elemental composition.

Fragmentation Pathways and Structural Confirmation

A detailed analysis of the fragmentation pathways of this compound is not possible without experimental mass spectrometry data (e.g., MS/MS spectra). Hypothetically, fragmentation would likely occur at the ester linkage, leading to ions corresponding to the naphthoyl cation and the ethoxy-formylphenyl radical, or vice versa. Further fragmentation of these initial products would be expected. However, this remains speculative without empirical evidence.

Elemental Analysis for Empirical Formula Validation

No published results of elemental analysis for this compound were found. Experimental elemental analysis would be used to determine the percentage composition of carbon, hydrogen, and oxygen in a purified sample. These experimental values would then be compared to the theoretical percentages calculated from the empirical formula (C₂₀H₁₆O₄) to validate its composition.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 74.99% |

| Hydrogen (H) | 5.03% |

| Oxygen (O) | 19.98% |

X-ray Diffraction (XRD) for Crystalline Solid-State Structure

There is no information available regarding the single-crystal X-ray diffraction of this compound. If the compound can be crystallized, XRD would provide definitive information about its three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing. Without such an experimental study, these structural parameters remain unknown.

Chemical Reactivity and Transformation Studies of 2 Ethoxy 4 Formylphenyl 1 Naphthoate

Reactivity of the Ester Moiety

The ester linkage in 2-ethoxy-4-formylphenyl 1-naphthoate (B1232437), being an aromatic ester, exhibits reactivity typical of this class of compounds, primarily through nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com The presence of an electron-withdrawing formyl group on the phenyl ring enhances the electrophilicity of the ester's carbonyl carbon, potentially increasing its reactivity compared to unsubstituted analogs.

Hydrolysis of the ester bond results in the cleavage of the molecule into its constituent carboxylic acid and phenol (B47542). numberanalytics.com The conditions of the hydrolysis, whether acidic or basic, determine the nature of the reaction and the final products obtained. libretexts.org

Acid-Catalyzed Hydrolysis : When heated with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl), the ester undergoes hydrolysis to yield 1-naphthoic acid and 2-ethoxy-4-formylphenol. This reaction is reversible, and to achieve a high yield of the products, a large excess of water is typically employed to shift the equilibrium. libretexts.orgchemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), leads to an irreversible hydrolytic cleavage known as saponification. masterorganicchemistry.com The reaction produces the corresponding carboxylate salt (sodium 1-naphthoate) and 2-ethoxy-4-formylphenol. This process is generally faster than acidic hydrolysis and proceeds to completion because the final carboxylate anion is resonance-stabilized and resistant to nucleophilic attack. libretexts.orgchemguide.co.uk

Table 1: Products of Hydrolytic Cleavage

| Condition | Reagents | Products | Reaction Type |

|---|---|---|---|

| Acidic | H₂O, H⁺ (catalyst), Heat | 1-Naphthoic acid + 2-Ethoxy-4-formylphenol | Reversible |

Transesterification is the process of exchanging the aryloxy group of the ester with an alkoxy group from an alcohol. masterorganicchemistry.com This transformation can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org When 2-ethoxy-4-formylphenyl 1-naphthoate is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst, it yields a new ester (methyl 1-naphthoate or ethyl 1-naphthoate) and 2-ethoxy-4-formylphenol. The use of a large excess of the reactant alcohol can drive the equilibrium toward the desired product.

Table 2: Representative Transesterification Reactions

| Alcohol | Catalyst | Product Ester | Byproduct |

|---|---|---|---|

| Methanol (CH₃OH) | H⁺ or CH₃O⁻ | Methyl 1-naphthoate | 2-Ethoxy-4-formylphenol |

| Ethanol (B145695) (CH₃CH₂OH) | H⁺ or CH₃CH₂O⁻ | Ethyl 1-naphthoate | 2-Ethoxy-4-formylphenol |

Beyond hydrolysis and transesterification, the ester moiety can react with other strong nucleophiles. These reactions proceed via a characteristic two-step addition-elimination mechanism at the acyl carbon. masterorganicchemistry.com

Aminolysis : Reaction with ammonia, primary amines, or secondary amines can produce 1-naphthamide (B1198061) and its N-substituted derivatives, respectively, along with the 2-ethoxy-4-formylphenol byproduct.

Reaction with Grignard Reagents : Grignard reagents are potent nucleophiles that typically react with esters in a two-fold addition. masterorganicchemistry.com The initial nucleophilic attack on the ester carbonyl would lead to the formation of a ketone intermediate and elimination of a magnesium salt of 2-ethoxy-4-formylphenoxide. This newly formed ketone is also highly reactive towards the Grignard reagent and would undergo a second nucleophilic addition to yield a tertiary alcohol after an acidic workup. masterorganicchemistry.comlibretexts.org It is important to note that the formyl group is generally more reactive than the ester towards Grignard reagents, which would lead to a mixture of products unless specific reaction conditions or protecting group strategies are employed.

Table 3: Products of Nucleophilic Acyl Substitution

| Nucleophile | Reagent Example | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Amine | Methylamine (CH₃NH₂) | N-Methyl-1-naphthamide | N-Methyl-1-naphthamide |

Reactivity of the Formyl Group

The aromatic aldehyde (formyl) group is a versatile functional group that readily undergoes nucleophilic addition to the carbonyl carbon, as well as oxidation. ncert.nic.in Since the aldehyde is attached to an aromatic ring, it lacks α-hydrogens and thus cannot enolize.

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation : As a non-enolizable aldehyde, this compound can act as the electrophilic partner in a crossed or directed Aldol condensation with an enolizable aldehyde or ketone (e.g., acetone (B3395972) or acetophenone). ncert.nic.inwikipedia.org The reaction, typically base-catalyzed, forms a β-hydroxy carbonyl compound which readily undergoes dehydration to yield a highly conjugated α,β-unsaturated carbonyl product. numberanalytics.commasterorganicchemistry.com

Wittig Reaction : This reaction provides a reliable method for converting the aldehyde into an alkene. masterorganicchemistry.com Reaction with a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR) replaces the carbonyl C=O bond with a C=C bond, yielding a substituted styrene (B11656) derivative. The geometry of the resulting alkene depends on the nature of the ylide used.

Knoevenagel Condensation : This is a condensation reaction with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) catalyzed by a weak base. researchgate.netresearchgate.nettandfonline.com The reaction results in the formation of a new carbon-carbon double bond, yielding a product with a highly conjugated system. tandfonline.comscielo.br

Grignard Additions : The formyl group reacts readily with Grignard reagents (R-MgX) in a nucleophilic addition. libretexts.org Subsequent acidic workup protonates the intermediate alkoxide to furnish a secondary alcohol. youtube.com

Table 4: Carbon-Carbon Bond Forming Reactions of the Formyl Group

| Reaction Name | Reagent(s) | Product Type |

|---|---|---|

| Aldol Condensation | Acetone, NaOH | α,β-Unsaturated ketone |

| Wittig Reaction | Methyltriphenylphosphonium bromide, Base | Alkene (vinyl derivative) |

| Knoevenagel Condensation | Diethyl malonate, Piperidine | α,β-Unsaturated ester |

The aldehyde group is readily susceptible to oxidation and can be converted to a carboxylic acid using a variety of oxidizing agents. youtube.com This transformation would yield 2-ethoxy-4-(1-naphthoyloxy)benzoic acid. Care must be taken in the choice of oxidant, as harsh conditions could potentially cleave the ester linkage.

Common reagents for this conversion include:

Potassium permanganate (B83412) (KMnO₄) under neutral or basic conditions. libretexts.org

Jones reagent (CrO₃ in aqueous acetone with sulfuric acid). libretexts.org

Tollens' reagent ([Ag(NH₃)₂]⁺), which is a mild oxidant specific for aldehydes.

Sodium chlorite (B76162) (NaClO₂) buffered with a phosphate.

Oxone, a potassium peroxymonosulfate (B1194676) salt, which provides a mild and efficient alternative to metal-based oxidants. organic-chemistry.org

Table 5: Oxidation of the Formyl Group

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Basic, then acidic workup | 2-Ethoxy-4-(1-naphthoyloxy)benzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT | 2-Ethoxy-4-(1-naphthoyloxy)benzoic acid |

Reduction to Primary Alcohols

The formyl group of this compound is susceptible to reduction to a primary alcohol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). ncert.nic.inmasterorganicchemistry.comyoutube.com The reaction typically proceeds with high chemoselectivity, reducing the aldehyde to the corresponding alcohol without affecting the ester functionality. masterorganicchemistry.comyoutube.com The resulting product would be 2-ethoxy-4-(hydroxymethyl)phenyl 1-naphthoate.

The general reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate, typically during an aqueous workup, yields the primary alcohol. youtube.com The reaction is generally carried out in a protic solvent such as methanol or ethanol at room temperature.

Table 1: Predicted Reaction Parameters for the Reduction of this compound to a Primary Alcohol

| Parameter | Value/Condition |

| Reactant | This compound |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Product | 2-ethoxy-4-(hydroxymethyl)phenyl 1-naphthoate |

| Byproducts | Borate esters (hydrolyzed during workup) |

It is important to note that while NaBH₄ is generally selective for aldehydes and ketones over esters, prolonged reaction times or elevated temperatures could potentially lead to the reduction of the naphthoate ester. However, under standard conditions, the selective reduction of the aldehyde is the expected major pathway. One study on the NaBH₄ reduction of a similar compound, 2,5-bis[(4'-(n-alkoxy)benzoyl)oxy]benzaldehydes, indicated that rearrangement could be a competing reaction, but this was prevented by quenching the intermediate with a weak acid. nih.gov

Reductive Amination to Amines

The formyl group can also serve as a handle for the synthesis of amines via reductive amination. This one-pot reaction typically involves the condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. mdpi.comresearchgate.net A common and effective reagent for this transformation is sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which is milder and more selective than other borohydride reagents like sodium cyanoborohydride. mdpi.com

For instance, the reaction of this compound with a primary amine (R-NH₂) in the presence of sodium triacetoxyborohydride would be expected to yield the corresponding secondary amine, N-(2-ethoxy-4-(1-naphthoyloxy)benzyl)amine. The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) at ambient temperature.

Table 2: Predicted Reaction Parameters for the Reductive Amination of this compound

| Parameter | Value/Condition |

| Reactant | This compound |

| Reagents | Primary amine (R-NH₂), Sodium Triacetoxyborohydride [NaBH(OAc)₃] |

| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) |

| Temperature | Room Temperature |

| Product | N-(2-ethoxy-4-(1-naphthoyloxy)benzyl)amine |

| Byproducts | Sodium acetate, Boron-containing byproducts |

This method is known for its broad substrate scope and tolerance of various functional groups, making it a highly reliable method for this type of transformation. mdpi.com

Reactivity of the Ethoxy Group

The ethoxy group, being an aryl alkyl ether, can undergo cleavage under harsh acidic conditions. rsc.org Typically, this reaction is carried out with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage occurs in a way that the alkyl-oxygen bond is broken, leading to the formation of a phenol and an alkyl halide. This is because the aromatic carbon-oxygen bond is stronger and the phenyl cation is unstable.

For this compound, treatment with HBr would likely lead to the cleavage of the ethyl-oxygen bond via an Sₙ2 mechanism, yielding 2-hydroxy-4-formylphenyl 1-naphthoate and ethyl bromide. The reaction would require elevated temperatures to proceed at a reasonable rate.

The ethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy group. libretexts.org The ethoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it. libretexts.org However, the presence of the formyl group, which is a deactivating and meta-directing group, will also influence the regioselectivity of the substitution. ncert.nic.in

In this compound, the position para to the ethoxy group is occupied by the formyl group. The two positions ortho to the ethoxy group are C3 and C1 (which is attached to the ester). The positions meta to the formyl group are C3 and C5. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, with the directing effects of both the ethoxy and formyl groups influencing the outcome. The activating effect of the ethoxy group would likely make the ring more susceptible to substitution than a simple benzaldehyde (B42025) derivative.

Reactivity of the Naphthoate Moiety

The naphthalene (B1677914) ring system is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). pearson.comreddit.com The substitution pattern on a monosubstituted naphthalene, such as a 1-naphthoate ester, is influenced by both electronic and steric factors. In general, electrophilic attack on a 1-substituted naphthalene is favored at the C4 (peri) and C5 positions. However, the ester group at the C1 position is an electron-withdrawing and deactivating group, which will direct incoming electrophiles to the C5 and C8 positions.

Therefore, for this compound, electrophilic aromatic substitution reactions such as nitration or halogenation would be expected to occur on the naphthalene ring, primarily at the C5 and C8 positions. The specific reaction conditions would determine the feasibility and outcome of such transformations.

Theoretical and Computational Investigations of 2 Ethoxy 4 Formylphenyl 1 Naphthoate

Reaction Mechanism Studies

Theoretical Modeling of Formylation and Ethoxylation Processes

The synthesis of 2-ethoxy-4-formylphenyl 1-naphthoate (B1232437) involves key chemical transformations, namely formylation and ethoxylation. Computational chemistry provides powerful tools to model the mechanisms of these reactions, offering insights into reaction pathways, transition states, and reaction kinetics.

Formylation Reactions: Formylation introduces a formyl group (-CHO) onto a molecule. wikipedia.org Theoretical modeling of such reactions, particularly on aromatic rings, is often investigated using quantum mechanics (QM), especially Density Functional Theory (DFT). acs.org DFT calculations can be employed to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface, researchers can identify the most likely reaction pathway. This includes locating the structures of reactants, intermediates, transition states, and products. For instance, in a process like the Vilsmeier-Haack reaction, which uses a formylating agent, computational models can help to understand the stepwise process of electrophilic aromatic substitution.

Calculate Activation Energies: The energy barrier for a reaction, or activation energy, determines the reaction rate. DFT calculations can provide quantitative predictions of these barriers, allowing for comparison between different possible mechanisms. acs.org

Analyze Catalyst Involvement: If a catalyst is used, computational models can explore how the catalyst interacts with the reactants to lower the activation energy. This can involve modeling the electronic structure of the catalyst and its coordination with the substrate.

Ethoxylation Reactions: Ethoxylation is a chemical process where ethylene (B1197577) oxide is added to a substrate. wikipedia.org In the context of synthesizing a molecule like 2-ethoxy-4-formylphenyl 1-naphthoate, this would involve the formation of an ethoxy group (-OCH2CH3). The mechanism of ethoxylation can be modeled computationally to understand:

Reaction Kinetics: Computational models can simulate the kinetics of ethoxylation, which is particularly important as these reactions can be highly exothermic. wikipedia.org

Catalyst Effects: The choice of catalyst (acidic or basic) can significantly influence the reaction mechanism. frontiersin.org Theoretical models can investigate how different catalysts facilitate the ring-opening of ethylene oxide and its subsequent addition to the substrate.

Product Distribution: In some cases, ethoxylation can lead to a distribution of products with varying lengths of the ethoxy chain. Computational studies can help to understand the factors that control this distribution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used for the prediction of spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations can predict the chemical shifts of nuclei such as ¹H and ¹³C.

Density Functional Theory (DFT): DFT is a common and effective method for predicting NMR chemical shifts. nih.govresearchgate.netd-nb.info The process typically involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors. These tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of DFT-predicted NMR shifts can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. rsc.org

Ab Initio Methods: While more computationally expensive, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can also be used for higher accuracy predictions. nih.gov

Machine Learning: More recently, machine learning models, often trained on large datasets of experimental and DFT-calculated data, have emerged as a rapid and accurate way to predict NMR chemical shifts. rsc.orgacs.org

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, which could be generated using these computational methods.

Hypothetical Predicted NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthyl-H | 7.5 - 8.5 | |

| Phenyl-H | 7.0 - 8.0 | |

| Formyl-H | 9.8 - 10.2 | |

| Ethoxy-CH₂ | 4.0 - 4.5 | |

| Ethoxy-CH₃ | 1.3 - 1.6 | |

| Carbonyl-C | 165 - 175 | |

| Naphthyl-C | 120 - 135 | |

| Phenyl-C | 110 - 160 | |

| Formyl-C | 190 - 200 | |

| Ethoxy-CH₂ | 60 - 70 |

IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which is useful for identifying functional groups.

Computational Approach: The prediction of IR spectra involves calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to the atomic coordinates. This is typically done after a geometry optimization.

Scaling Factors: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations in the computational methods. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. arxiv.org

DFT and Ab Initio Methods: Both DFT and ab initio methods can be used to predict IR spectra with good accuracy. afit.edubluelaze.comarxiv.org The predicted spectrum can be visualized as a plot of intensity versus wavenumber, which can be directly compared with an experimental spectrum. Machine learning approaches are also being developed for IR spectra prediction. mit.eduarxiv.orgacs.org

A table of predicted characteristic IR absorption frequencies for this compound, based on its functional groups, is presented below.

Hypothetical Predicted IR Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretch | 1720 - 1740 |

| C=O (aldehyde) | Stretch | 1690 - 1715 |

| C-O (ester) | Stretch | 1200 - 1300 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aldehyde) | Stretch | 2700 - 2850 |

Advanced Research Applications and Future Directions for 2 Ethoxy 4 Formylphenyl 1 Naphthoate and Its Derivatives

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The strategic placement of an aldehyde, an ether, and a naphthoate ester within a single molecular framework makes 2-ethoxy-4-formylphenyl 1-naphthoate (B1232437) a versatile and valuable intermediate in the synthesis of complex organic molecules. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of diverse and intricate molecular structures.

Precursor for Advanced Organic Transformations

The formyl group of 2-ethoxy-4-formylphenyl 1-naphthoate is a gateway to a variety of advanced organic transformations, allowing for the introduction of new functionalities and the formation of key chemical bonds. Notably, it can readily participate in condensation reactions to form Schiff bases and chalcones, which are themselves important classes of compounds with a wide range of biological and chemical properties. researchgate.netnih.gov

Schiff Base Formation: The reaction of the aldehyde with primary amines yields Schiff bases (imines), a class of compounds with significant applications in coordination chemistry and catalysis. researchgate.net The general reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Chalcone Synthesis: Through Claisen-Schmidt condensation with acetophenones or other ketones, this compound can be converted into chalcones. nih.govchemrevlett.com These α,β-unsaturated ketones are well-established precursors for the synthesis of flavonoids and various heterocyclic compounds. chemrevlett.com The reaction is typically base-catalyzed and proceeds via an aldol (B89426) addition followed by dehydration. chemrevlett.com

| Transformation | Reactant | Product Class | Key Reaction Type |

| Schiff Base Synthesis | Primary Amines | Schiff Bases (Imines) | Condensation |

| Chalcone Synthesis | Acetophenones/Ketones | Chalcones | Claisen-Schmidt Condensation |

Building Block in Divergent Synthetic Pathways

The derivatives of this compound, particularly the aforementioned Schiff bases and chalcones, serve as versatile building blocks for divergent synthetic strategies. This allows for the generation of a wide array of complex molecules from a single, readily accessible starting material.

Chalcones, for instance, are known to undergo a variety of cyclization reactions to produce a range of heterocyclic compounds, including pyrimidines, pyrazoles, and benzodiazepines. The reactive α,β-unsaturated ketone moiety is susceptible to Michael additions and cycloadditions, providing access to diverse molecular scaffolds. fabad.org.tr This makes this compound a valuable starting point for the synthesis of libraries of compounds for biological screening and drug discovery.

Similarly, the Schiff bases derived from this compound can be utilized in multicomponent reactions, such as the Strecker synthesis for α-amino acids or the Ugi reaction for the synthesis of peptidomimetics. The imine functionality provides a key electrophilic site for these powerful bond-forming reactions.

Potential in Functional Materials Science

The unique combination of aromatic and functional groups in this compound and its derivatives suggests significant potential for their application in the field of functional materials science. The extended π-systems and reactive handles offer opportunities for the design of novel photoactive materials, fluorescent probes, and advanced polymers.

Incorporation into Photoactive or Fluorescent Systems

Schiff bases are a well-known class of compounds that can exhibit fluorescence. dergipark.org.tr The formation of Schiff base derivatives from this compound introduces an imine linkage that can extend the conjugation of the aromatic system, potentially leading to materials with interesting photophysical properties. The naphthyl and ethoxy-substituted phenyl rings can act as donor and acceptor moieties, a common design feature in fluorescent molecules. By carefully selecting the amine component in the Schiff base synthesis, the electronic properties and, consequently, the fluorescence emission wavelength and quantum yield can be tuned.

| Derivative Class | Potential Property | Structural Feature |

| Schiff Bases | Fluorescence | Extended π-conjugation, imine linkage |

| Chalcones | Photoactivity | α,β-unsaturated ketone system |

Exploration in Polymer Chemistry and Advanced Coatings

The aldehyde functionality of this compound provides a reactive site for incorporation into polymeric structures. For instance, it can be used as a monomer in condensation polymerization reactions with suitable co-monomers. Furthermore, Schiff base derivatives have been investigated as photostabilizers for polymers. jmchemsci.com The incorporation of such derivatives into polymer matrices could enhance their resistance to UV degradation.

The potential for creating novel polymers and coatings from this compound is an emerging area of research. The naphthoate group could impart desirable properties such as thermal stability and altered mechanical characteristics to the resulting materials.

Development of Catalytic Systems and Processes

The ability of Schiff bases to form stable complexes with a variety of metal ions is a cornerstone of coordination chemistry and has led to the development of numerous catalytic systems. researchgate.netresearchgate.net Schiff base ligands derived from this compound could be synthesized and subsequently complexed with transition metals to create novel catalysts.

The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the structure of the Schiff base ligand, which in turn influences their catalytic activity and selectivity. These complexes could potentially be employed in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The development of such catalytic systems represents a promising future direction for the application of this compound derivatives.

Future Research Avenues

The exploration of this compound and its derivatives is poised for significant advancements, particularly in the realms of sustainable synthesis, novel chemical transformations, and integration into advanced material systems. Future research in these areas promises to unlock the full potential of this versatile molecular scaffold.

Exploration of Green Chemistry Principles in Synthesis

The contemporary emphasis on environmentally benign chemical processes necessitates a shift towards greener synthetic routes for this compound. Future research should focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the adoption of biocatalysis . The use of enzymes, such as lipases, for esterification reactions is well-established for various aromatic esters. nih.govnih.gov Research could be directed towards employing immobilized lipases to catalyze the esterification of 2-ethoxy-4-formylphenol with 1-naphthoic acid. This approach offers high selectivity under mild reaction conditions, potentially reducing the formation of byproducts. nih.govfrontiersin.org

Another key area of exploration is the use of alternative energy sources to drive the synthesis. Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times and improve yields for a variety of chemical transformations, including the synthesis of heterocyclic compounds and biphenyl (B1667301) derivatives. anton-paar.comnih.govtiu.edu.iq Similarly, ultrasound-assisted synthesis is a powerful technique for accelerating reactions and can often be performed under solvent-free conditions, further enhancing the green credentials of the process. researchgate.netnih.govnih.gov

The development of solvent-free reaction conditions is a cornerstone of green chemistry. orientjchem.org Investigating the synthesis of this compound and its precursors in the absence of traditional volatile organic solvents would be a significant step forward. This could involve neat reaction mixtures or the use of benign alternatives like ionic liquids or deep eutectic solvents. rsc.org

Table 1: Comparison of Potential Green Synthesis Methods for this compound

| Method | Potential Catalyst/Conditions | Key Advantages |

|---|---|---|

| Biocatalysis | Immobilized Lipase (e.g., Novozym 435) | High selectivity, mild conditions, biodegradable catalyst. nih.govnih.gov |

| Microwave-Assisted Synthesis | DBU in 1,4-dioxane | Rapid reaction times, increased yields, energy efficiency. anton-paar.comnih.gov |

| Ultrasound-Assisted Synthesis | Solvent-free, PEG 400 as catalyst | Shorter reaction times, milder conditions, high yields. nih.govsigmaaldrich.com |

| Solvent-Free Synthesis | Lemon juice (as a natural acid catalyst) | Elimination of hazardous solvents, use of renewable resources. orientjchem.org |

Investigation of Novel Reactivity and Selectivity Patterns

The unique arrangement of functional groups in this compound—an ester, an aldehyde, and an alkoxy group on an aromatic ring—presents a rich landscape for exploring novel reactivity and selectivity.

Future studies should delve into the directing effects of the substituents on the phenyl ring in electrophilic aromatic substitution reactions. The ethoxy group (-OEt) is a strong activating, ortho-, para-directing group due to its +M (mesomeric) effect. libretexts.orgaakash.ac.inyoutube.com Conversely, the formyl group (-CHO) is a deactivating, meta-directing group due to its -I (inductive) and -M effects. youtube.com The interplay of these opposing effects could lead to interesting and potentially tunable selectivity in reactions such as nitration, halogenation, and Friedel-Crafts reactions.

The reactivity of the formyl group itself is another area ripe for investigation. While standard aldehyde chemistry (e.g., oxidation, reduction, Wittig reactions) would be expected, the electronic environment of the ring could modulate this reactivity. Research has shown that in some 4-formyl phenols with electron-donating groups in the ortho position, the formyl group can be substituted in reactions with active alkyl halides. kirj.ee Exploring similar transformations with this compound could unveil new synthetic pathways.

Furthermore, the potential for intramolecular reactions should be explored. Under certain conditions, the formyl group could potentially interact with the naphthyl ring or the ester linkage, leading to the formation of novel heterocyclic structures. The development of derivatives where the naphthyl group is also functionalized could open up even more complex and interesting chemical transformations.

Table 2: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Predicted Outcome |

|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | Substitution directed by the interplay of the activating -OEt and deactivating -CHO groups. libretexts.orgyoutube.com |

| Formyl Group | Nucleophilic Addition | Formation of alcohols, imines, etc. Reactivity may be modulated by ring electronics. |

| Formyl Group | Substitution | Potential for electrophilic substitution of the formyl group under specific conditions. kirj.ee |

| Ester Group | Nucleophilic Acyl Substitution | Hydrolysis, transesterification, amidation. The reactivity is influenced by the electronic nature of the phenyl and naphthyl rings. researchgate.net |

Integration into Hybrid Material Systems

The structural features of this compound make it an attractive candidate for incorporation into hybrid material systems. These materials, which combine organic and inorganic components, often exhibit synergistic properties and have applications in diverse fields such as catalysis, sensing, and electronics. nih.gov

One avenue of research is the use of this compound or its derivatives as organic linkers in metal-organic frameworks (MOFs) . The carboxylate group that can be generated from the formyl group, along with potential coordination sites on the naphthyl ring, could bind to metal centers to form porous, crystalline structures. The ethoxy group could serve to functionalize the pores of the MOF.

Another promising direction is the functionalization of nanoparticles . The aldehyde or a derivative thereof could be used to covalently attach the molecule to the surface of inorganic nanoparticles, such as silica (B1680970) or zinc oxide. mdpi.comnih.gov This surface modification could impart new properties to the nanoparticles, for example, by introducing a chromophore (the naphthyl group) for optical applications or a reactive site for further chemical transformations.

The development of polymer-based hybrid materials is also a key area. This compound could be incorporated as a pendant group in a polymer chain or used as a monomer in polymerization reactions. Such hybrid polymers could exhibit enhanced thermal or mechanical properties, or possess unique optical or electronic characteristics due to the presence of the naphthyl moiety. mdpi.com

Table 3: Potential Applications in Hybrid Material Systems

| Hybrid System | Role of this compound | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas storage, catalysis, sensing. |

| Functionalized Nanoparticles | Surface Ligand | Optical sensors, drug delivery, catalysis. mdpi.comnih.gov |

| Hybrid Polymers | Monomer or Pendant Group | High-performance plastics, materials for optoelectronics. mdpi.com |

Q & A

Q. What are common synthetic routes for preparing aryl naphthoate esters like 2-ethoxy-4-formylphenyl 1-naphthoate?

A typical method involves esterification of 1-naphthoic acid derivatives with substituted phenols. For example, acid chlorides of 1-naphthoic acid react with phenolic substrates (e.g., 2-ethoxy-4-formylphenol) in anhydrous dichloromethane using triethylamine as a base . The reaction is monitored via TLC (n-hexane:ethyl acetate, 1:1), followed by extraction and purification. Yields may vary based on steric hindrance from substituents like the ethoxy group .

Q. How can the structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include dihedral angles between aromatic rings (e.g., 8.66° observed in 4-nitrophenyl 1-naphthoate) and torsion angles of substituents (e.g., formyl/ethoxy groups). Intermolecular interactions like C–H⋯O hydrogen bonds can stabilize the crystal lattice . FT-IR and NMR (¹H/¹³C) are complementary for functional group validation .

Q. What solvents and conditions are optimal for recrystallizing aryl naphthoate esters?

Nonpolar solvents like n-hexane or ethyl acetate are effective for recrystallization. For example, 4-nitrophenyl 1-naphthoate was recrystallized from n-hexane with a melting point of 385–393 K . Slow cooling minimizes impurities, and anhydrous conditions prevent hydrolysis of the ester bond .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (ethoxy, formyl) influence reaction yields in naphthoate synthesis?

The ethoxy group introduces steric hindrance, potentially reducing yields by slowing nucleophilic attack during esterification. Conversely, the electron-withdrawing formyl group increases electrophilicity at the carbonyl carbon, accelerating reaction rates. Computational modeling (e.g., DFT) can quantify these effects, as seen in related nitro-substituted naphthoates . Experimentally, kinetic studies under varying temperatures (298–343 K) and solvent polarities (DMF vs. dichloromethane) are recommended .

Q. What strategies resolve contradictions in spectroscopic data for aryl naphthoate esters?

Discrepancies in NMR or IR spectra often arise from conformational flexibility or polymorphism. For example, SCXRD data for 4-nitrophenyl 1-naphthoate revealed a planar nitro group (twist angle: 4.51°), which aligns with FT-IR carbonyl stretching at ~1740 cm⁻¹ . Dynamic NMR experiments (variable-temperature ¹H NMR) can assess rotational barriers of the ethoxy group .

Q. How does the formyl group participate in coordination chemistry or supramolecular assembly?

The formyl group can act as a weak Lewis base, enabling metal coordination. In cadmium(II) naphthoate complexes, the naphthoate ligand adopts bridging modes via carbonyl oxygen, forming binuclear or polymeric structures . For this compound, chelation with transition metals (e.g., Cu²⁺) could be explored using UV-vis titration and X-ray absorption spectroscopy .

Q. What mechanistic insights explain hydrolysis resistance in substituted naphthoate esters?

Hydrolysis rates depend on substituent electronic effects. Steric shielding by the ethoxy group and resonance stabilization from the formyl group reduce nucleophilic attack at the ester carbonyl. Kinetic studies (pH-dependent hydrolysis in buffered solutions) and isotopic labeling (¹⁸O tracing) can validate mechanisms .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst) for high-yield synthesis .

- Crystallography : Refine SCXRD data with SHELX software, constraining H-atom positions via riding models .

- Stability Studies : Assess thermal stability via TGA-DSC and photostability under UV-vis irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.